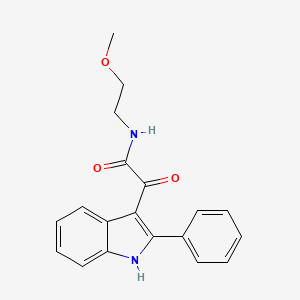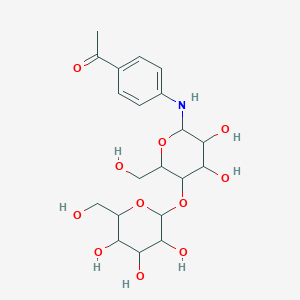
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as MEOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEOPA is a derivative of the widely used anesthetic drug, propofol, and has been found to possess unique properties that make it a valuable tool for studying the mechanisms of anesthesia and other physiological processes.
Wirkmechanismus
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to increased inhibition of neuronal activity and a state of sedation or anesthesia. However, N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide also has unique effects on other neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been found to have a number of biochemical and physiological effects that make it a valuable tool for scientific research. For example, N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial for treating a variety of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide in lab experiments is its unique mechanism of action, which can provide insights into the underlying physiological processes involved in anesthesia and other neurological phenomena. However, N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide also has some limitations, such as its relatively short duration of action and potential for toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, including further studies of its neuroprotective properties, its effects on different neurotransmitter systems, and its potential applications in pain management and other clinical settings. Additionally, new synthesis methods and modifications to the chemical structure of N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide may lead to even more useful derivatives with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been used in a wide range of scientific research applications, including studies of anesthesia mechanisms, neuroprotection, and pain management. N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been found to have a similar mechanism of action to propofol, but with some key differences that make it a useful alternative for certain types of research.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-12-11-20-19(23)18(22)16-14-9-5-6-10-15(14)21-17(16)13-7-3-2-4-8-13/h2-10,21H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHBMNSONZPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303448.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303450.png)
![methyl 4-{3-(4-chlorophenoxy)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoazetidin-2-yl}benzoate](/img/structure/B4303452.png)
![5-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4303460.png)
![{[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4303474.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B4303482.png)
![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303496.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)
![4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid](/img/structure/B4303511.png)
![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B4303536.png)
![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)